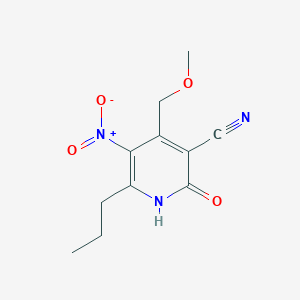
4-(Methoxymethyl)-5-nitro-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxymethyl)-5-nitro-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a methoxymethyl group, a nitro group, an oxo group, a propyl group, and a carbonitrile group attached to a dihydropyridine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-5-nitro-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile can be achieved through a multi-step process involving the following key steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The choice of aldehyde and β-ketoester will determine the substituents on the dihydropyridine ring.
Introduction of the Nitro Group: The nitro group can be introduced through nitration of the dihydropyridine ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced through the reaction of the dihydropyridine ring with methoxymethyl chloride in the presence of a base such as sodium hydride.
Introduction of the Propyl Group: The propyl group can be introduced through alkylation of the dihydropyridine ring using a propyl halide in the presence of a base.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the dihydropyridine ring with a cyanating agent such as cyanogen bromide.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
4-(Methoxymethyl)-5-nitro-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbonitrile group can be hydrolyzed to form a carboxylic acid or an amide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Hydrolysis: Common hydrolyzing agents include water, acids, and bases.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted dihydropyridine derivatives.
Hydrolysis: Formation of carboxylic acids or amides.
科学的研究の応用
4-(Methoxymethyl)-5-nitro-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cardiovascular diseases and neurological disorders.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(Methoxymethyl)-5-nitro-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxymethyl and carbonitrile groups can also participate in interactions with molecular targets, contributing to the compound’s overall activity.
類似化合物との比較
4-(Methoxymethyl)-5-nitro-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
4-(Methoxymethyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the propyl group, which may affect its chemical and biological properties.
4-(Methoxymethyl)-5-nitro-2-oxo-6-methyl-1,2-dihydropyridine-3-carbonitrile: Contains a methyl group instead of a propyl group, which may result in different reactivity and biological activity.
4-(Methoxymethyl)-5-nitro-2-oxo-6-ethyl-1,2-dihydropyridine-3-carbonitrile: Contains an ethyl group instead of a propyl group, which may influence its chemical behavior and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged in various scientific research applications.
特性
CAS番号 |
5457-22-7 |
|---|---|
分子式 |
C11H13N3O4 |
分子量 |
251.24 g/mol |
IUPAC名 |
4-(methoxymethyl)-5-nitro-2-oxo-6-propyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H13N3O4/c1-3-4-9-10(14(16)17)8(6-18-2)7(5-12)11(15)13-9/h3-4,6H2,1-2H3,(H,13,15) |
InChIキー |
VPZYNYOZFHGPMR-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=C(C(=O)N1)C#N)COC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


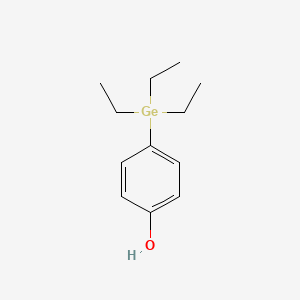
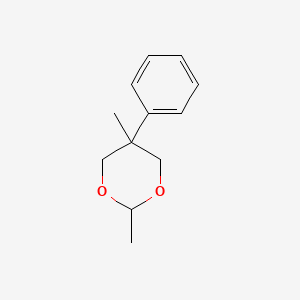
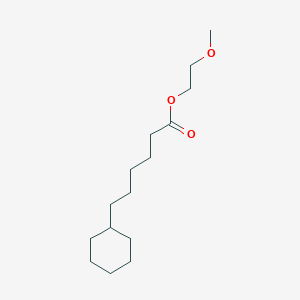


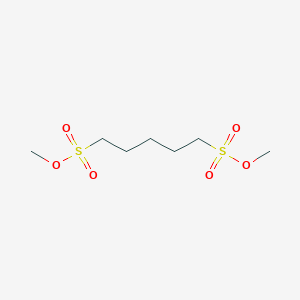
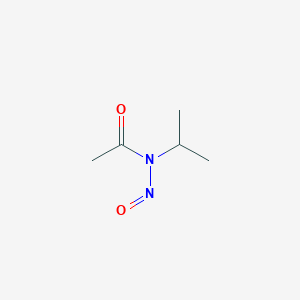
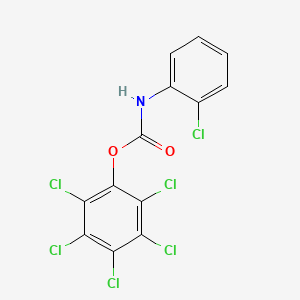
![3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol](/img/structure/B14731641.png)
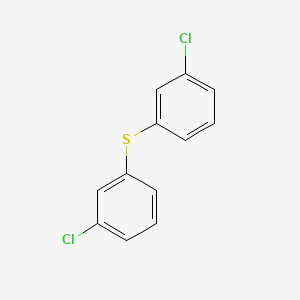

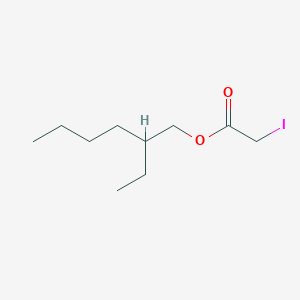
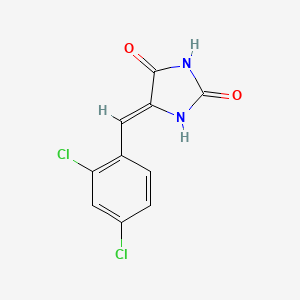
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
